Oximidine I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

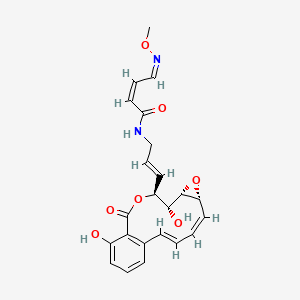

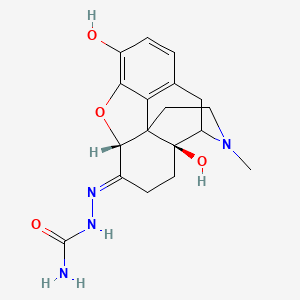

Oximidine I is a novel 12-membered macrolide containing an O-methyloxime moiety. It was isolated from the fermentation broth of Pseudomonas sp. Q52002. This compound exhibits significant antitumor activity, selectively inhibiting the growth of rat 3Y1 cells transformed with E1A, ras, or src oncogenes . The molecular formula of this compound is C23H24N2O7 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves several key steps. One approach includes the use of ring-closing metathesis (RCM) to construct the macrocyclic core. The synthesis begins with the preparation of a bis-diene substrate, which undergoes RCM to form the macrocyclic triene core. This is followed by stereoselective copper-mediated amidation of a (Z)-vinyl iodide to construct the enamide side chain .

Industrial Production Methods: Industrial production of this compound is still under research and development. The biosynthetic pathway involves bacterial trans-acyltransferase polyketide synthases (trans-AT PKSs), which are modular megaenzymes that assemble diverse bioactive natural products .

Análisis De Reacciones Químicas

Types of Reactions: Oximidine I undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly unsaturated 12-membered macrolactone and (Z)-enamide side chain make it reactive under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the double bonds in the macrolactone ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxime moiety to an amine.

Major Products: The major products formed from these reactions include epoxides from oxidation, amines from reduction, and azides from nucleophilic substitution .

Aplicaciones Científicas De Investigación

Oximidine I has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrolide synthesis and the reactivity of oxime moieties.

Mecanismo De Acción

Oximidine I exerts its effects by inhibiting vacuolar H±ATPases (V-ATPases), which are responsible for pH homeostasis in various intracellular organelles. This inhibition disrupts cellular processes, leading to cell cycle arrest and apoptosis in transformed cells . The molecular targets include the V-ATPase subunits, and the pathways involved are related to cellular pH regulation and apoptosis induction .

Comparación Con Compuestos Similares

Lobatamides: These compounds also target V-ATPases and share structural similarities with this compound.

Salicylihalamides: Another class of macrolides that inhibit V-ATPases and have similar biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an O-methyloxime moiety. Its selective inhibition of transformed cells and potent antitumor activity at nanomolar concentrations set it apart from other similar compounds .

Propiedades

Fórmula molecular |

C23H24N2O7 |

|---|---|

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1 |

Clave InChI |

MJQHXIHJXNEHLK-GGTJAALXSA-N |

SMILES isomérico |

CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |

SMILES canónico |

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)

![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)

![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)

![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)

![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)

![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)

![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)